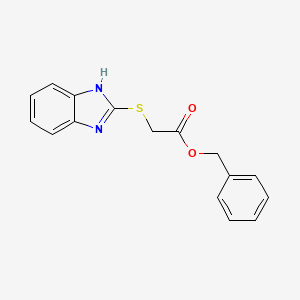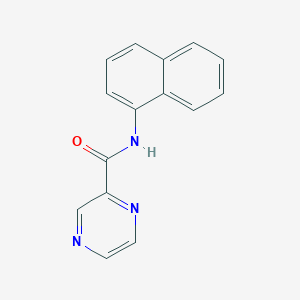
(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate is a complex organic compound that combines a quinoline derivative with a furan carboxylate group
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate typically involves the reaction of 2,2,4-trimethylquinoline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for diverse applications .
Scientific Research Applications
(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication process, while the furan carboxylate group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as 2,4-dihydroxyquinoline and 4-hydroxyquinoline.
Furan derivatives: Such as furan-2-carboxylic acid and furan-3-carboxylic acid.
Uniqueness
(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate is unique due to the combination of the quinoline and furan moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)21-16(19)15-5-4-8-20-15/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZZXFBOEFCBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)
![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)
![N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide](/img/structure/B5592004.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)
![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)
![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)
![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

![2-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid](/img/structure/B5592035.png)
![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)

